2-(1-benzylpiperidin-4-yl)-N-ethylethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperidin-4-yl)-N-ethylethanamine typically involves the reaction of 1-benzylpiperidin-4-yl)ethan-1-one with appropriate reagents . One common method involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one in ethanol, followed by crystallization from acetone . Another method involves the use of polymer-supported 3-benzoyl-1-(1-benzylpiperidin-4-yl)-2-thiopseudourea-Pd(II) matrix for Sonogashira cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzylpiperidin-4-yl)-N-ethylethanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase enzymes, which play a role in neurotransmission . This inhibition can enhance acetylcholine signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, it may interact with other molecular pathways involved in pain modulation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)acetohydrazide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
Uniqueness
2-(1-Benzylpiperidin-4-yl)-N-ethylethanamine is unique due to its specific structure, which allows it to interact with multiple molecular targets. This dual activity makes it a promising candidate for the development of multi-target drugs, particularly in the treatment of neurological disorders and pain management .
Properties
Molecular Formula |
C16H26N2 |
---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-N-ethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-2-17-11-8-15-9-12-18(13-10-15)14-16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |
InChI Key |
QUHPMBYWLIYMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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